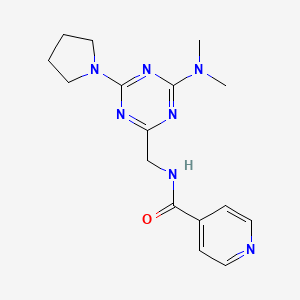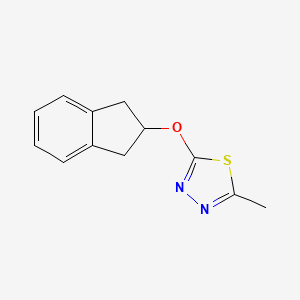
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel triazine derivatives has been a subject of interest due to their potential antimicrobial properties. In one study, a series of 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized . The process involved the use of isonicotinoyl hydrazine as a starting material, which was further reacted with aryl amines and cyanuric chloride to form the desired triazine compounds. Similarly, another study reported the synthesis of N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide derivatives using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . These synthetic routes highlight the versatility of triazine chemistry and the ability to introduce various substituents to modify the chemical and biological properties of the resulting compounds.
Molecular Structure Analysis
The molecular structures of the synthesized triazine derivatives were confirmed using spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate the structures of the compounds . These techniques are crucial for verifying the presence of specific functional groups and the overall molecular framework. The IR spectra would typically show characteristic absorptions for the triazine ring, amide bonds, and any aryl or alkyl substituents. NMR spectroscopy, including both proton (1H) and carbon (13C) NMR, provides detailed information about the hydrogen and carbon environments in the molecule, confirming the substitution pattern on the triazine ring and the presence of the isonicotinoyl group.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Synthesis
- A study by Lu et al. (2004) described a compound within the series of 4,6-diaminotriazines, demonstrating the planar structure and π-conjugation within the triazine derivatives. This indicates the structural significance and the potential for engaging in π-π stacking interactions, which could be relevant for the design of molecular materials or in drug design applications where planarity and stacking can influence binding affinities (Lu et al., 2004).
Antimicrobial Activity
- Raval et al. (2011) synthesized a variety of N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide compounds and tested their in vitro anti-tubercular activity. This suggests a potential application in antimicrobial research, highlighting the importance of triazine derivatives in the development of new therapeutic agents (Raval et al., 2011).
Heterocyclic Chemistry
- Abdel-Aziz et al. (2008) explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, demonstrating the versatility of triazine-based compounds in heterocyclic chemistry and their potential applications in creating new molecules with varied biological activities (Abdel‐Aziz et al., 2008).
Antimicrobial and Antifungal Activities
- Mishra et al. (2010) synthesized triazole derivatives and N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives, testing their antibacterial and antifungal activities. This work underscores the potential of triazine and related compounds in the development of new antimicrobial and antifungal agents (Mishra et al., 2010).
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-22(2)15-19-13(20-16(21-15)23-9-3-4-10-23)11-18-14(24)12-5-7-17-8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAKUPKHDMUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)

![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)
![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
